2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 2. The sulfanyl linker connects the triazole to an acetamide moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c1-11-5-4-6-12(9-11)16-24-25-17(26(16)22)28-10-15(27)23-14-8-3-2-7-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNROSMHSWFHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide represents a novel class of biologically active triazole derivatives. This article explores its biological activities, particularly its potential as an anticancer and antimicrobial agent, based on recent research findings.
- Chemical Formula : C20H22F3N5OS
- CAS Number : 694457-94-8
- Molecular Weight : 460.39058 g/mol
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound with a similar structure showed promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Doxorubicin | HCT-116 | 3.23 |
| Test Compound | HCT-116 | 1.9 |
| Test Compound | MCF-7 | 2.3 |
These findings indicate that the compound can potentially inhibit the growth of cancer cells more effectively than standard chemotherapeutic agents .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been evaluated. It demonstrated notable activity against a range of bacterial strains, which is attributed to the presence of the triazole ring that enhances interaction with microbial enzymes:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
The mechanism through which these compounds exert their biological effects is primarily through the inhibition of specific enzymes involved in cell proliferation and survival pathways. The triazole moiety is known to interfere with the biosynthesis of nucleic acids and proteins in both cancerous and microbial cells .
Case Studies
- Study on Anticancer Activity : A study published in ACS Omega investigated various triazole derivatives, including our compound. It was found that these compounds induced apoptosis in cancer cells via mitochondrial pathways, leading to cell cycle arrest and reduced viability .
- Antimicrobial Efficacy Assessment : Research conducted at Damanhour University reported on the synthesis and testing of various triazole derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced their antibacterial potency .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% |
Such findings suggest that this compound may act as a potential lead in developing new anticancer therapies .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary results indicate that it can inhibit the growth of specific pathogens, making it a candidate for further investigation in antibiotic development.
Anti-inflammatory Effects
In silico studies have suggested that this compound may possess anti-inflammatory properties by acting as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . This opens avenues for its application in treating inflammatory diseases.
Fungicides
The triazole moiety is widely recognized for its use in agricultural fungicides. Compounds similar to this compound can be explored for their efficacy in controlling fungal diseases in crops. Their mechanism often involves inhibiting fungal sterol biosynthesis, which is critical for fungal cell membrane integrity.
Case Study 1: Anticancer Research
A study published in ACS Omega demonstrated the synthesis of various triazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced anticancer activity .
Case Study 2: Antimicrobial Testing
Research conducted on a series of triazole compounds revealed their effectiveness against resistant strains of bacteria and fungi. The study highlighted the potential of these compounds as new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfonyl (-SO₂-) derivatives under controlled conditions:
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidizing Agent | Hydrogen peroxide (30%) | 78 | |
| Temperature | 60°C | ||
| Reaction Time | 4–6 hours | ||
| Catalyst | Vanadium(V) oxide | 85 |
Microwave-assisted oxidation reduces reaction time to 15–30 minutes with comparable yields (82–89%) .
Nucleophilic Substitution
The acetamide carbonyl group participates in nucleophilic substitution reactions. For example, hydrolysis produces carboxylic acid derivatives :
| Condition Type | Acidic (HCl) | Basic (NaOH) |
|---|---|---|
| Temperature | Reflux (110°C) | 80°C |
| Time | 8–12 hours | 4–6 hours |
| Yield | 63% | 72% |
| By-Products | <2% | <5% |
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications:
Cycloaddition Reactions
Under microwave irradiation, the triazole participates in [3+2] cycloadditions with nitriles :
| Entry | Nitrile Reagent | Time (min) | Yield (%) | Reference |
|-------|-----------------------|
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituents, emphasizing how variations influence biological activity:
Key Observations:
- Triazole Substitutents: The 3-methylphenyl group in the target compound introduces steric bulk and hydrophobicity, contrasting with the polar hydroxyphenyl group in AM31/AM33. This difference could modulate binding affinity in enzyme targets like reverse transcriptase .
- Anti-Exudative Potential: Compounds with furan-2-yl substituents () showed 47% inhibition of exudate formation at 10 mg/kg, suggesting that the target compound’s 3-methylphenyl group may offer similar or enhanced activity pending testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
